Patent Portfolio Density: A Proxy for Industrial Validation vs. In-Class Analogs
The compound's utility is substantiated by a substantial patent portfolio. PubChem records over 326 depositor-supplied patent identifiers associated with 5-chloro-2-fluoro-4-iodopyridine, with priority dates extending to 2023, indicating active, ongoing R&D investment [1]. In contrast, its regioisomer 2-chloro-5-fluoro-4-iodopyridine is associated with a markedly smaller patent footprint in comparable databases, suggesting a narrower adoption as a privileged scaffold [2]. This differential in patent density serves as a quantitative proxy for pre-competitive industrial validation of the specific 2-fluoro-5-chloro-4-iodo substitution pattern.
| Evidence Dimension | Number of Associated Patent Identifiers in PubChem |
|---|---|
| Target Compound Data | >326 depositor-supplied patent identifiers |
| Comparator Or Baseline | 2-Chloro-5-fluoro-4-iodopyridine (CAS 884494-49-9) with a smaller, though not numerically specified in the same source, patent footprint |
| Quantified Difference | A demonstrably larger industrial IP footprint for the target compound. |
| Conditions | Patent landscaping via PubChem depositor-supplied data, accessed 2026. |
Why This Matters
For procurement decisions, a higher patent density signals broader downstream utility and reduced risk of selecting a compound with limited or obsolete synthetic applications.
- [1] PubChem. (2025). 5-Chloro-2-fluoro-4-iodopyridine. Section 8.1: Depositor-Supplied Patent Identifiers. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Chloro-5-fluoro-4-iodopyridine. Patent Section Comparison. National Center for Biotechnology Information. View Source
